molecular formula C21H35NO2 B12044709 2-(2,4-Ditert-pentylphenoxy)pentanamide CAS No. 439091-54-0

2-(2,4-Ditert-pentylphenoxy)pentanamide

Cat. No.: B12044709
CAS No.: 439091-54-0
M. Wt: 333.5 g/mol
InChI Key: GPJOCTSYUYFQBP-UHFFFAOYSA-N
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Description

2-(2,4-Ditert-pentylphenoxy)pentanamide is an organic compound with the molecular formula C21H35NO2 It is a derivative of pentanamide, featuring a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Ditert-pentylphenoxy)pentanamide typically involves the reaction of 2,4-Ditert-pentylphenol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Ditert-pentylphenoxy)pentanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The tert-pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or hydroquinones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Ditert-pentylphenoxy)pentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Ditert-pentylphenoxy)pentanamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the stability and reactivity of the compound. The amide group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Ditert-pentylphenoxy)acetamide: Similar structure but with an acetamide group instead of a pentanamide group.

    2-(2,4-Ditert-pentylphenoxy)butyramide: Similar structure but with a butyramide group.

Uniqueness

2-(2,4-Ditert-pentylphenoxy)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

439091-54-0

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]pentanamide

InChI

InChI=1S/C21H35NO2/c1-8-11-18(19(22)23)24-17-13-12-15(20(4,5)9-2)14-16(17)21(6,7)10-3/h12-14,18H,8-11H2,1-7H3,(H2,22,23)

InChI Key

GPJOCTSYUYFQBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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